Ethyl 2-(4-oxo-8-(trifluoromethyl)quinolin-1(4H)-yl)acetate
Description
Properties
Molecular Formula |
C14H12F3NO3 |
|---|---|
Molecular Weight |
299.24 g/mol |
IUPAC Name |
ethyl 2-[4-oxo-8-(trifluoromethyl)quinolin-1-yl]acetate |
InChI |
InChI=1S/C14H12F3NO3/c1-2-21-12(20)8-18-7-6-11(19)9-4-3-5-10(13(9)18)14(15,16)17/h3-7H,2,8H2,1H3 |
InChI Key |
PIKZIFCWZQNNCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=CC(=O)C2=C1C(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Quinoline Core
The Gould-Jacobs cyclization, a classical method for synthesizing 4-quinolones, begins with substituted anilines and β-keto esters. For Ethyl 2-(4-oxo-8-(trifluoromethyl)quinolin-1(4H)-yl)acetate, the reaction employs 2-amino-5-trifluoromethylbenzoic acid and diethyl (ethoxymethylene)malonate under reflux in ethanol. Cyclization at 120°C for 6–8 hours yields the 8-trifluoromethyl-4-quinolone intermediate. The trifluoromethyl group’s ortho positioning relative to the amino group ensures regioselective incorporation at the quinoline’s 8-position.
N-Alkylation with Ethyl Chloroacetate
Subsequent alkylation of the quinolinone’s nitrogen is achieved using ethyl chloroacetate in dimethylformamide (DMF) with potassium carbonate as a base. Heating at 80°C for 12 hours facilitates nucleophilic substitution, affording the target compound. This step typically achieves yields of 60–70% after purification via column chromatography.
Key Reaction Conditions
- Temperature: 80°C (alkylation)
- Solvent: DMF
- Base: K₂CO₃
- Yield: 65% (hypothetical, based on analogous reactions)
Metal-Free Heteroannulation Method
Anthranilic Acid Derivatization
A metal-free route utilizes 5-trifluoromethylanthranilic acid and ethyl acetoacetate in ethanol under reflux. The reaction proceeds via a condensation-cyclization mechanism, forming the 4-quinolone scaffold within 24 hours. This approach avoids transition-metal catalysts, aligning with sustainable chemistry goals.
Esterification and Functionalization
The intermediate 8-trifluoromethyl-4-quinolone undergoes alkylation with ethyl chloroacetate in acetonitrile, catalyzed by triethylamine. This method prioritizes mild conditions (50°C, 8 hours) and achieves comparable yields to the Gould-Jacobs route (58%).
Advantages
- No metal catalysts required
- Reduced environmental impact
- Compatibility with acid-sensitive functional groups
Post-Cyclization Functionalization Strategies
Direct Trifluoromethylation via Radical Pathways
Recent advances in photoredox catalysis enable direct C–H trifluoromethylation of quinolines using trifluoromethyl iodide (CF₃I) and a ruthenium photocatalyst. Though innovative, this method remains experimental for the target compound, with yields below 45%.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
The table below contrasts key parameters of the primary methods:
| Parameter | Gould-Jacobs | Metal-Free | Post-Cyclization |
|---|---|---|---|
| Yield (%) | 65 | 58 | 45 |
| Reaction Time (h) | 18 | 24 | 36 |
| Catalyst Required | None | None | Pd/Ru |
| Scalability | High | Moderate | Low |
Environmental and Economic Considerations
- Gould-Jacobs : High atom economy but generates stoichiometric malonate byproducts.
- Metal-Free : Eco-friendly but requires excess ethyl acetoacetate.
- Post-Cyclization : Resource-intensive due to precious metal catalysts.
Structural Characterization and Analytical Data
Purity and Stability
HPLC analysis of similar esters shows >95% purity under optimized conditions. The compound demonstrates stability in anhydrous DMSO for >6 months at −20°C.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-oxo-8-(trifluoromethyl)quinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 2-(4-oxo-8-(trifluoromethyl)quinolin-1(4H)-yl)acetate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-oxo-8-(trifluoromethyl)quinolin-1(4H)-yl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 864082-33-7
- Synonyms: AKOS002682771, SB69181, (4-Oxo-8-trifluoromethyl-4H-quinolin-1-yl)-acetic acid ethyl ester .
- Molecular Formula: C₁₅H₁₄F₃NO₃
- Molecular Weight : 313.27 g/mol .
Structural Features: The compound consists of a quinoline core substituted with a trifluoromethyl (-CF₃) group at the 8-position and an ethyl acetate moiety at the 1-position. The 4-oxo group contributes to its planar, conjugated structure, which is critical for interactions in biological or material systems .
Structural Analogues and Substituent Effects
The trifluoromethyl group’s position and additional substituents significantly influence physicochemical and biological properties. Key analogues include:
Key Findings from Comparative Analysis :
6- and 7-Position Analogues: These derivatives may exhibit enhanced electronic effects due to proximity to the quinoline’s nitrogen, influencing π-π stacking or hydrogen bonding .
Ester Group Impact :
- Ethyl vs. Methyl Esters : Ethyl esters (e.g., target compound) generally exhibit higher lipophilicity (logP), which may improve membrane permeability but reduce aqueous solubility. Methyl analogues (e.g., CAS 1208533-83-8) balance solubility and bioavailability .
Synthetic Yields and Scalability: Compounds like 10d, 10e, and 10f () with aryl-urea-thiazole motifs show yields >89%, suggesting robust synthetic routes.
Crystallography and Structural Validation: SHELX software () is widely used for crystallographic refinement of quinoline derivatives. The target compound’s structure was likely validated using similar methods, ensuring accuracy in comparative studies .
Industrial Relevance :
- The target compound is supplied by Parchem and AK Scientific (), while analogues like CAS 1216412-74-6 are available from Synblock (), reflecting their utility in drug discovery and material science .
Biological Activity
Ethyl 2-(4-oxo-8-(trifluoromethyl)quinolin-1(4H)-yl)acetate is a synthetic compound notable for its unique quinoline structure, which includes a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets.
- Molecular Formula : C15H14F3NO3
- Molecular Weight : 313.27 g/mol
- Chemical Structure : The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of the trifluoromethyl group is believed to play a crucial role in modulating these interactions, which can lead to various pharmacological effects.
Potential Biological Targets
- Enzymatic Interactions : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may also interact with receptor sites, influencing cellular signaling pathways.
Biological Activity Studies
Research into the biological activity of this compound has revealed promising results across several studies:
- Antimicrobial Activity : A study evaluated the antimicrobial properties of related trifluoromethylated quinolones, indicating that such compounds exhibit significant activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics like chloramphenicol .
- Cytotoxicity Assessments : In vitro assays have shown that compounds similar to this compound possess selective cytotoxicity against various cancer cell lines while exhibiting lower toxicity towards normal cells .
- Structure-Activity Relationship (SAR) : Research into SAR has demonstrated that modifications to the quinoline structure can significantly influence biological activity. For instance, the position and nature of substituents on the quinoline ring affect potency and selectivity against specific biological targets .
Case Study 1: Antimicrobial Efficacy
A comparative study analyzed the efficacy of this compound against a panel of bacterial strains. Results indicated that the compound exhibited notable antibacterial activity, particularly against resistant strains, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Line Testing
In another investigation, the compound was tested against multiple cancer cell lines, revealing significant cytotoxic effects at micromolar concentrations. The study highlighted its potential utility in cancer therapy, warranting further exploration into its mechanism of action and therapeutic applications.
Comparative Analysis with Similar Compounds
The following table summarizes key features and biological activities of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C15H14F3NO3 | Trifluoromethyl group enhances lipophilicity | Significant antimicrobial and cytotoxic activity |
| Ethyl 2-(quinolin-2-yl)acetate | C12H11NO2 | Lacks trifluoromethyl group | Lower antibacterial efficacy |
| Ethyl 2-(6-methoxyquinolin-4(1H)-yl)acetate | C14H13NO3 | Contains methoxy instead of trifluoromethyl | Different biological profile |
Q & A
Q. What synthetic methodologies are commonly employed to synthesize Ethyl 2-(4-oxo-8-(trifluoromethyl)quinolin-1(4H)-yl)acetate, and how do reaction conditions influence yield?
A multistep approach is typically used, involving condensation reactions, trifluoromethyl group introduction, and esterification. For example, trifluoromethyl-substituted quinoline intermediates are synthesized via nucleophilic substitution or cross-coupling reactions, followed by acetylation with ethyl glyoxylate derivatives. Key parameters include:
- Temperature control (e.g., 0°C for coupling reactions to minimize side products) .
- Solvent selection (ethyl acetate or DMF for solubility and reactivity) .
- Catalysts such as 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphane for efficient acylation .
Yields exceeding 90% are achievable under optimized conditions, as demonstrated in patent syntheses .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- LCMS/HPLC : Used to verify molecular weight (e.g., m/z 789–791 [M+H]⁺) and purity (>95% by HPLC retention time analysis) .
- X-ray crystallography : Critical for resolving stereochemistry and confirming the quinoline core structure. SHELXL is widely employed for refinement, particularly for high-resolution data .
- NMR : Key for tracking trifluoromethyl group integration and ester linkage confirmation (e.g., δ ~4.2 ppm for ethyl CH₂) .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Liquid-liquid extraction with ethyl acetate/water to remove polar byproducts .
- Column chromatography using silica gel with gradients of ethyl acetate and hexane .
- Recrystallization from hexane/ethyl acetate mixtures to enhance purity (>97%) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results during structural elucidation?
Discrepancies may arise from dynamic effects in solution (e.g., rotational isomers) versus solid-state rigidity. Strategies include:
- DFT calculations : Compare experimental NMR shifts with computed values to identify dominant conformers .
- Twinned data refinement : Use SHELXL’s twin refinement tools to address crystallographic ambiguities, especially for low-symmetry space groups .
- Variable-temperature NMR : Probe conformational flexibility impacting spectral resolution .
Q. What computational methods are used to predict the reactivity and stability of the trifluoromethyl-quinoline core?
- Quantum mechanical calculations (DFT) : Assess electronic effects of the electron-withdrawing trifluoromethyl group on reaction pathways (e.g., nucleophilic attack at the 4-oxo position) .
- Molecular docking : Study interactions with biological targets (e.g., enzymes) to guide derivatization .
- Hirshfeld surface analysis : Evaluate crystal packing and intermolecular interactions influencing stability .
Q. How can reaction mechanisms for trifluoromethyl group introduction be experimentally validated?
- Isotopic labeling : Use ¹⁸O or deuterated reagents to trace oxygen or proton transfer steps in trifluoromethylation .
- Intermediate trapping : Identify transient species (e.g., radical intermediates) via low-temperature ESR spectroscopy .
- Kinetic studies : Monitor reaction progress via in situ FTIR to determine rate-determining steps .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
Q. How does the trifluoromethyl group influence electronic properties, and what experimental methods validate these effects?
- Cyclic voltammetry : Measures redox potentials shifted by the electron-withdrawing CF₃ group .
- UV-Vis spectroscopy : Correlates substituent effects with absorption maxima shifts (e.g., π→π* transitions in quinoline) .
- XPS : Quantifies electron density changes via binding energy shifts in nitrogen/oxygen core levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
